2,3-Dibromofuran
Overview
Description
2,3-Dibromofuran is a chemical compound with the molecular formula C4H2Br2O . It is a product of the Thermo Scientific Chemicals brand .
Synthesis Analysis
2,3-Dibromofuran can be synthesized from furan-2-carboxylate via dibromination, hydrolysis of the ester, and decarboxylation . The initial lithiation at this compound occurs at position 5 due to the electron-withdrawing effect of the neighboring oxygen atom .Molecular Structure Analysis
The molecular structure of 2,3-Dibromofuran has been analyzed using Density Functional Theory (DFT) with a 6-311++G (d,p) basis set . The optimized frequency, the observed geometry, and intensity of vibrational bands of the sample were obtained . The molecular weight of 2,3-Dibromofuran is 225.87 g/mol .Chemical Reactions Analysis
The chemical reactions of 2,3-Dibromofuran involve halogen migration and prevention of halogen dance . Both these reactions could be obtained by variation of the reaction conditions from this educt, thus providing access to two different substitution patterns via one-pot procedures .Physical And Chemical Properties Analysis
2,3-Dibromofuran has a molecular weight of 225.87 g/mol . The FTIR and FT Raman spectra of 2,3-dibromofuran have been recorded in the region 4000-400 cm-1 and 4000-100 cm-1 respectively .Scientific Research Applications
- Summary of the Application: 2,3-Dibromofuran has been used in vibrational spectroscopic studies, specifically Fourier Transform Infrared (FTIR) and FT-Raman studies . These studies are important for understanding the vibrational properties of the molecule.
- Methods of Application or Experimental Procedures: The FTIR and FT Raman spectra of 2,3-dibromofuran were recorded in the region 4000-400 cm -1 and 4000-100 cm-1 respectively . The optimized geometry, frequency, and intensity of vibrational bands of 2,3-dibromofuran were obtained by Density Functional Theory (DFT) using a 6-311++G (d,p) basis set .
- Results or Outcomes: The harmonic vibrational frequencies were calculated and scaled values have been compared with experimental FTIR and FT-Raman spectra . The observed and calculated frequencies were found to be in good agreement . The molecular electrostatic potential was carried out and the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule .
Safety And Hazards
properties
IUPAC Name |
2,3-dibromofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O/c5-3-1-2-7-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPGEBCMRMQOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427379 | |
Record name | 2,3-dibromofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromofuran | |
CAS RN |
30544-34-4 | |
Record name | 2,3-dibromofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 30544-34-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.